3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method is the two-step synthesis described by Holly and Cope, which involves the addition of amine to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-based procedures, which can be disadvantageous due to the slow reaction rate and the large amount of solvent required. advancements in synthetic strategies, such as transition metal catalysis and microwave-assisted synthesis, have been developed to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Common substitution reactions involve halogenation and nitration.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration often involves nitric acid.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxo, 3-oxo, and 2,3-dioxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with serotonin-3 (5-HT3) receptors, which are involved in neurotransmission.
Pathways: The compound can induce apoptosis in cancer cells by causing a loss in mitochondrial membrane potential and activating caspase-9 and -3, which cleave PARP-1.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
- 4-aryl-3,4-dihydro-2H-1,4-benzoxazines
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride stands out due to its specific interaction with serotonin-3 (5-HT3) receptors and its potential as an anticancer agent. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8;/h1-4,8,11H,5H2,(H2,10,12);1H |
InChI-Schlüssel |
FPNJLZOCNCWKDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.